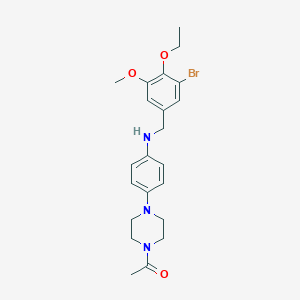![molecular formula C16H16N4OS B283448 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B283448.png)
4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol is not well understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes or proteins that are involved in cell growth, inflammation, and fungal growth.
Biochemical and Physiological Effects:
Studies have shown that 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol exhibits various biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis. Inflammatory cells, this compound has been found to inhibit the production of pro-inflammatory cytokines. In fungi, this compound has been found to inhibit the growth of fungal cells by disrupting their cell walls.
Advantages and Limitations for Lab Experiments
The compound 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol has some advantages and limitations for lab experiments. One of the advantages is that this compound is relatively easy to synthesize using simple chemical reactions. Another advantage is that this compound exhibits potent biological activity, making it a promising candidate for further study. However, one of the limitations is that this compound is relatively unstable and may decompose over time, making it difficult to store and handle.
Future Directions
There are many future directions for research on 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes or proteins that it targets. Another direction is to explore the potential applications of this compound in different fields such as medicine, agriculture, and material science. Additionally, future research could focus on developing more stable and efficient methods for synthesizing this compound.
Synthesis Methods
The synthesis of 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol has been reported using different methods. One of the most commonly used methods involves the reaction of 2-allyloxy-1-naphthaldehyde with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction yields the desired product, which can be purified using column chromatography or recrystallization.
Scientific Research Applications
The compound 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, this compound has been found to exhibit fungicidal activity against various plant pathogens. In material science, this compound has been studied for its potential use as a corrosion inhibitor.
properties
Molecular Formula |
C16H16N4OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[(2-prop-2-enoxynaphthalen-1-yl)methylamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H16N4OS/c1-2-9-21-15-8-7-12-5-3-4-6-13(12)14(15)10-18-20-11-17-19-16(20)22/h2-8,11,18H,1,9-10H2,(H,19,22) |
InChI Key |
AAWOANXTFBEDHG-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)CNN3C=NNC3=S |
Canonical SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)CNN3C=NNC3=S |
solubility |
26.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{4-[(3-ethoxybenzyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B283376.png)
![N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B283377.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B283378.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B283380.png)
![5-bromo-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283381.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283382.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B283383.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B283384.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B283386.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283387.png)